molecular formula C26H42O5 B120860 5-(Octadecyloxy)isophthalic acid CAS No. 143294-86-4

5-(Octadecyloxy)isophthalic acid

Cat. No. B120860
M. Wt: 434.6 g/mol
InChI Key: JAJBICIOMQKJMS-UHFFFAOYSA-N
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Description

5-(Octadecyloxy)isophthalic acid (5OIA), also referred to as C18ISA in some studies, is a compound that has been extensively researched for its ability to form self-assembled monolayers and liquid-crystalline phases. These properties are due to its molecular structure, which includes a long alkyl chain and a benzene ring with carboxylic acid groups. The self-assembly and coadsorption with other molecules like terephthalic acid have been observed using techniques such as scanning tunneling microscopy (STM) . The compound's interactions with various bases and its ability to form complexes that exhibit liquid-crystalline behavior have also been studied, providing insights into the molecular order and dynamics of these systems .

Synthesis Analysis

While the provided papers do not detail the synthesis of 5-(Octadecyloxy)isophthalic acid, they do discuss the self-assembly and complex formation of the compound with other molecules. The self-assembled monolayers and liquid-crystalline phases are a result of the compound's molecular structure and its interactions with other molecules .

Molecular Structure Analysis

The molecular structure of 5OIA allows it to form different structures when self-assembled into monolayers. The molecules pack alternately with opposite enantiotopic faces, forming lamellae with a specific chain-to-trough angle. This packing is stabilized by a hydrogen-bonding network between the carboxylic acid groups . The molecular dynamics of 5OIA and its complexes have been elucidated using solid-state NMR spectroscopy, revealing the role of hydrogen and ionic bonding, as well as hydrophobic interactions, in the stability of the liquid-crystalline phase .

Chemical Reactions Analysis

The papers provided do not explicitly discuss chemical reactions involving 5OIA, but they do mention the formation of complexes with other molecules. For example, 5OIA forms stable, enantiotropic liquid-crystalline phases when complexed with cyclic oligo-amines, and the dynamics of these phases have been described by a single motional model . Additionally, the coadsorption of 5OIA with terephthalic acid results in the formation of multi-component domains with specific stoichiometric ratios .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5OIA are characterized by its ability to form mesogenic structures and liquid-crystalline phases. The stability of these phases is influenced by intermolecular interactions, such as hydrogen and ionic bonding, as well as the hydrophobic interactions between alkyl chains. The compound exhibits a monotropic liquid-crystalline phase upon cooling from the melt and a different type of crystalline mesophase upon heating. These phases can be macroscopically oriented in a magnetic field, indicating a high molecular order . The compound's ability to form complexes with other molecules also affects its catalytic properties, as seen in coordination polymers modified with R-isophthalic acid derivatives .

Scientific Research Applications

Monolayer Formation and Molecular Packing

5-(Octadecyloxy)isophthalic acid (C18ISA) has been studied for its ability to form physisorbed monolayers, specifically at a liquid/graphite interface. These monolayers are observed using scanning tunneling microscopy (STM), revealing detailed molecular packing with submolecular resolution (Vanoppen et al., 1996). Similar studies have also investigated the adsorption of molecules like Pt-octaethyl porphyrin on 5-(octadecyloxy)isophthalic acid covered surfaces (Oncel & Bernasek, 2008).

Adsorption and Molecular Stability

The interaction and stability of various molecules, such as Copper(II) meso-tetra (4-carboxyphenyl) porphyrin, on surfaces covered with 5-(octadecyloxy)isophthalic acid have been a subject of interest. STM studies show that these interactions are strong enough to immobilize molecules like Cu-TCPP on the surface (Nicholls et al., 2010).

Hydrogen-Bonding and van der Waals Interactions

Research has been conducted on the role of hydrogen-bonding and van der Waals interactions in the formation of self-assembled monolayers of isophthalic acids, including 5-(octadecyloxy)isophthalic acid. These studies reveal the interplay between these forces in determining the final morphology of the monolayers (Dickerson et al., 2010).

Synthesis and Applications in Polymer Chemistry

5-(Octadecyloxy)isophthalic acid has also been utilized in the synthesis of novel polyamides. Its use in the production of optically active polyamides derived from various isocyanates has been explored, highlighting its potential in the field of polymer chemistry (Mallakpour & Taghavi, 2008).

Structural Analysis in Monolayer Studies

Further studies on 5-(octadecyloxy)isophthalic acid involve its role in the formation and analysis of self-assembled monolayers. These studies provide insights into the structural characteristics of such monolayers and their potential applications in materials science (Tao & Bernasek, 2007).

Safety And Hazards

The safety information for 5-(Octadecyloxy)isophthalic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

5-octadecoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-24-20-22(25(27)28)19-23(21-24)26(29)30/h19-21H,2-18H2,1H3,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJBICIOMQKJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404994
Record name 5-(Octadecyloxy)isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Octadecyloxy)isophthalic acid

CAS RN

143294-86-4
Record name 5-(Octadecyloxy)isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
D Nicholls, WP McKinzie, N Oncel - The Journal of Physical …, 2010 - ACS Publications
Copper(II) meso-tetra (4-carboxyphenyl) porphyrin (Cu-TCPP) is studied on a 5-(octadecyloxy) isophthalic acid covered highly ordered pyrolytic graphite surface with a scanning …
Number of citations: 16 pubs.acs.org
N Oncel, SL Bernasek - Langmuir, 2009 - ACS Publications
Self-assembled monolayers of nickel- and vanadyloctaethylporphyrin molecules (NiOEP and VO-OEP, respectively) formed on bare and on 5-(octadecyloxy)isophthalic acid (5-OIA) …
Number of citations: 10 pubs.acs.org
MHP Van Genderen, M Pfaadt, V Macho… - Berichte der …, 1996 - Wiley Online Library
… be noted that the calculation inherently yields an alternative solution (0, = 70), which was discarded based on the orientation-dependent free energy of 5octadecyloxy-isophthalic acid in …
Number of citations: 3 onlinelibrary.wiley.com
KW Park, J Adisoejoso, J Plas, J Hong, K Müllen… - Langmuir, 2014 - ACS Publications
… Three ISA derivatives [5-decyloxy-isophthalic acid (ISA-OC10), 5-tetradecyloxy-isophthalic acid, (ISA-OC14), and 5-octadecyloxy-isophthalic acid (ISA-OC18)], which differ only in the …
Number of citations: 29 pubs.acs.org
MHP van Genderen, M Pfaadt, C Möller… - Journal of the …, 1996 - ACS Publications
High-temperature stable lamellar structures composed of 5-(octadecyloxy)isophthalic acid (C 18 ISA) and 5-(dodecyloxy)isophthalic acid (C 12 ISA), specifically deuterated in the alkyl …
Number of citations: 21 pubs.acs.org
D Nicholls, B Ware, Z Zhang, N Oncel - Thin solid films, 2013 - Elsevier
Fe(III) meso-tetra(4-carboxyphenyl) porphyrin chloride (Fe-TCP chloride) molecules co-deposited together with 5-(octadecyloxy) isophthalic acid (5-OIA) molecules on a highly-ordered …
Number of citations: 4 www.sciencedirect.com
N Oncel, SL Bernasek - Applied Physics Letters, 2008 - pubs.aip.org
The adsorption of Pt-octaethyl porphyrin (Pt-OEP) molecules on highly ordered pyrolytic graphite (HOPG) and on 5-(octadecyloxy) isophthalic acid covered HOPG was studied with …
Number of citations: 23 pubs.aip.org
AM Bragança, J Greenwood, O Ivasenko, TH Phan… - Chemical …, 2016 - pubs.rsc.org
… We have investigated the self-assembly of 5-octadecyloxy-isophthalic acid (ISA-OC18) on arylated graphite at the liquid–solid interface. Grafted aryls (pins) act as surface defects: they …
Number of citations: 28 pubs.rsc.org
H Van Gorp, P Walke, AM Bragança… - … applied materials & …, 2018 - ACS Publications
… After nanocorral fabrication, the self-assembly of 5-octadecyloxy-isophthalic acid was carried out inside the nanocorrals by dropcasting a solution of 50 μM in octanoic acid onto the …
Number of citations: 22 pubs.acs.org
AM Bragança, A Minoia, R Steeno… - Journal of the …, 2021 - ACS Publications
… previously unknown (pseudo)polymorphs for a physisorbed molecular system (Figure 1d–f) that has been investigated for more than 20 years, namely 5-octadecyloxy-isophthalic acid (…
Number of citations: 13 pubs.acs.org

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